molecular formula C22H19ClN4O B11218505 7-(3-chlorophenyl)-4-(morpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chlorophenyl)-4-(morpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11218505
M. Wt: 390.9 g/mol
InChI Key: DVJGGMORWMEKGG-UHFFFAOYSA-N
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Description

4-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorophenyl and a phenyl group, as well as a morpholine ring

Preparation Methods

The synthesis of 4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine involves several steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    Reaction with Sodium tert-Butoxide: Under an inert atmosphere, sodium tert-butoxide and tetrahydrofuran (THF) are added to a reaction flask and stirred for 0.5 to 3 hours.

    Addition of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in THF and added dropwise to the reaction mixture at -10°C to 5°C. The mixture is then stirred at room temperature for 5 to 8 hours.

    Addition of Chloromethyl Pivalate: Chloromethyl pivalate is added to the reaction mixture at -10°C to 5°C, followed by stirring at room temperature for 10 to 12 hours.

    Isolation: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by crystallization from n-heptane to obtain the desired compound with high purity and yield.

Chemical Reactions Analysis

4-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: Cyclization reactions can be carried out to form fused ring systems, enhancing the compound’s structural complexity and potential biological activity.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development and biochemical research.

    Medicine: It has shown promise as an inhibitor of protein kinases, which are crucial targets in cancer therapy. Its ability to modulate kinase activity makes it a potential anticancer agent.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways . One of the primary targets is protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival. The compound acts as an ATP-competitive inhibitor of PKB, preventing its activation and subsequent phosphorylation of downstream substrates. This inhibition disrupts the PI3K-Akt-mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

4-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives :

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent inhibitors of protein kinases and have shown significant anticancer activity.

    N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has demonstrated antitubercular activity and is non-cytotoxic to certain cell lines.

    ®-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound is a selective inhibitor of Janus kinase 1 (JAK1) and has potential therapeutic applications in inflammatory diseases.

Properties

Molecular Formula

C22H19ClN4O

Molecular Weight

390.9 g/mol

IUPAC Name

4-[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C22H19ClN4O/c23-17-7-4-8-18(13-17)27-14-19(16-5-2-1-3-6-16)20-21(24-15-25-22(20)27)26-9-11-28-12-10-26/h1-8,13-15H,9-12H2

InChI Key

DVJGGMORWMEKGG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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